![molecular formula C13H10N2O B101759 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 16232-41-0](/img/structure/B101759.png)
6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Overview
Description
“6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom. The presence of the phenyl group (a cyclic group of atoms with the formula C6H5) and a nitrile group (a functional group with the formula -C≡N) could suggest potential applications in pharmaceuticals or dyes .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reagents used and the conditions of the reaction. The pyridine ring, phenyl group, and nitrile group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .Scientific Research Applications
Biological Activity
This compound has been studied for its potential as a biological agent. The structure of the compound allows it to interact with various biological targets. For instance, metal complexes derived from similar compounds have shown significant DPPH radical scavenging results, which is a measure of antioxidant activity . This suggests that 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile could be explored for its antioxidant properties.
Anticancer Research
The compound’s derivatives have been tested for anticancer activity against various cell lines, including A549 (lung cancer), Jurkat (T-cell leukemia), and K562 (chronic myeloid leukemia) . This indicates that the compound could be a valuable scaffold for developing new anticancer agents.
Antimicrobial Applications
Pyridine compounds, which include the structure of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, have been tested for antimicrobial activity . They have shown efficacy against a range of bacterial strains, suggesting potential use in developing new antimicrobial drugs.
Antiviral Potential
The structural features of this compound make it a candidate for antiviral drug development. While specific studies on this compound’s antiviral activity are not available, related pyridine compounds have demonstrated antiviral activities .
Chemical Synthesis
This compound can be used as a building block in chemical synthesis. It has been utilized in the efficient synthesis of 3,4-dihydropyrimidin-2-ones , which are important in pharmaceutical chemistry .
Pharmacological Research
The compound’s structure is conducive to forming complexes with various metals, which can be explored for pharmacological applications. Such complexes have been studied for their potential use as therapeutic agents .
Material Science
While not directly related to this compound, pyridine derivatives have been used in material science applications, such as in the development of sensors, dye-sensitized solar cells , and nonlinear optics . This suggests potential research avenues for this compound in material science.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
These changes can affect the function of the target molecules, potentially influencing cellular processes .
Biochemical Pathways
It has been suggested that the compound may have potential biological activity, as indicated by studies on similar compounds
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Studies on similar compounds suggest potential biological activity, including potential anticancer activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
6-methyl-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13(16)15-9/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXIBYLZYKFBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283513 | |
Record name | 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
16232-41-0 | |
Record name | NSC31908 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.